EPZ011989 TFA
EPZ011989 TFA
EPZ011989 TFA is a potent, selective, orally bioavailable inhibitor of EZH2.
Brand Name:
Vulcanchem
CAS No.:
1598383-41-5
VCID:
VC0527327
InChI:
InChI=1S/C35H51N5O4.2C2HF3O2/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;2*3-2(4,5)1(6)7/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);2*(H,6,7)/t29-,30-;;
SMILES:
COCCN([C@@H]1CC[C@@H](N(C2=CC(C#CCN3CCOCC3)=CC(C(NCC4=C(C)C=C(C)NC4=O)=O)=C2C)CC)CC1)C.OC(C(F)(F)F)=O.OC(C(F)(F)F)=O
Molecular Formula:
C39H53F6N5O8
Molecular Weight:
833.87
EPZ011989 TFA
CAS No.: 1598383-41-5
Inhibitors
VCID: VC0527327
Molecular Formula: C39H53F6N5O8
Molecular Weight: 833.87
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1598383-41-5 |
---|---|
Product Name | EPZ011989 TFA |
Molecular Formula | C39H53F6N5O8 |
Molecular Weight | 833.87 |
IUPAC Name | N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((1r,4r)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide bis(2,2,2-trifluoroacetate) |
Standard InChI | InChI=1S/C35H51N5O4.2C2HF3O2/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;2*3-2(4,5)1(6)7/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);2*(H,6,7)/t29-,30-;; |
Standard InChIKey | UALDOBKLZXPXEW-LFZHATSCSA-N |
SMILES | COCCN([C@@H]1CC[C@@H](N(C2=CC(C#CCN3CCOCC3)=CC(C(NCC4=C(C)C=C(C)NC4=O)=O)=C2C)CC)CC1)C.OC(C(F)(F)F)=O.OC(C(F)(F)F)=O |
Appearance | Solid powder |
Description | EPZ011989 TFA is a potent, selective, orally bioavailable inhibitor of EZH2. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | EPZ011989 TFA salt; EPZ011989 TFA; EPZ 011989 TFA; EPZ-011989 TFA; |
Reference | 1: Gardner EE, Lok BH, Schneeberger VE, Desmeules P, Miles LA, Arnold PK, Ni A, Khodos I, de Stanchina E, Nguyen T, Sage J, Campbell JE, Ribich S, Rekhtman N, Dowlati A, Massion PP, Rudin CM, Poirier JT. Chemosensitive Relapse in Small Cell Lung Cancer Proceeds through an EZH2-SLFN11 Axis. Cancer Cell. 2017 Feb 13;31(2):286-299. doi: 10.1016/j.ccell.2017.01.006. PubMed PMID: 28196596; PubMed Central PMCID: PMC5313262. 2: Campbell JE, Kuntz KW, Knutson SK, Warholic NM, Keilhack H, Wigle TJ, Raimondi A, Klaus CR, Rioux N, Yokoi A, Kawano S, Minoshima Y, Choi HW, Porter Scott M, Waters NJ, Smith JJ, Chesworth R, Moyer MP, Copeland RA. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity. ACS Med Chem Lett. 2015 Mar 4;6(5):491-5. doi: 10.1021/acsmedchemlett.5b00037. eCollection 2015 May 14. PubMed PMID: 26005520; PubMed Central PMCID: PMC4434464. |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume